N-[(3-acetyl-1H-indol-1-yl)acetyl]-beta-alanine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[[2-(3-acetylindol-1-yl)acetyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-10(18)12-8-17(13-5-3-2-4-11(12)13)9-14(19)16-7-6-15(20)21/h2-5,8H,6-7,9H2,1H3,(H,16,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHOPERGAMKFKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Structural Derivatization of N 3 Acetyl 1h Indol 1 Yl Acetyl Beta Alanine
Chemical Synthesis Pathways for N-[(3-acetyl-1H-indol-1-yl)acetyl]-beta-alanine
The synthesis of this compound can be logically approached through a multi-step sequence. A plausible and efficient pathway involves three primary stages: the initial formation of a key intermediate, 3-acetyl-1H-indole; the subsequent N-alkylation of this intermediate to introduce the acetic acid moiety; and the final amide coupling with beta-alanine (B559535).
Friedel-Crafts Acylation: Synthesis of 3-acetyl-1H-indole from indole (B1671886).
N-Alkylation and Hydrolysis: Formation of (3-acetyl-1H-indol-1-yl)acetic acid by attaching an acetic acid group to the nitrogen of the indole ring. nih.gov
Amide Bond Formation: Coupling of (3-acetyl-1H-indol-1-yl)acetic acid with beta-alanine to yield the target compound.
This approach utilizes common and well-understood reactions in organic chemistry, making it a robust method for obtaining this compound.
The successful synthesis of the target compound relies on the careful selection and characterization of precursors for each step.
Step 1: Synthesis of 3-acetyl-1H-indole. The primary precursors are indole and an acetylating agent. Acetic anhydride (B1165640) or acetyl chloride are commonly used for this purpose in the presence of a Lewis acid catalyst. researchgate.net
Step 2: Synthesis of (3-acetyl-1H-indol-1-yl)acetic acid. This step requires the 3-acetyl-1H-indole synthesized previously, a strong base to deprotonate the indole nitrogen (such as sodium hydride or potassium hydroxide), and an alkylating agent like ethyl bromoacetate. The reaction is typically performed in an aprotic polar solvent. Subsequent hydrolysis of the resulting ester yields the carboxylic acid intermediate. nih.gov
Step 3: Synthesis of this compound. The key precursors are the (3-acetyl-1H-indol-1-yl)acetic acid intermediate and beta-alanine. This final step is an amide coupling reaction, which necessitates a coupling reagent to activate the carboxylic acid.
Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the identity and purity of each precursor and intermediate throughout the synthesis.
Table 1: Precursors for the Synthesis of this compound
| Synthetic Step | Precursor Name | Chemical Formula | Role |
|---|---|---|---|
| 1. Acylation | Indole | C₈H₇N | Starting Material |
| Acetic Anhydride | C₄H₆O₃ | Acetylating Agent | |
| 2. N-Alkylation | 3-acetyl-1H-indole | C₁₀H₉NO | Substrate |
| Ethyl Bromoacetate | C₄H₇BrO₂ | Alkylating Agent | |
| Sodium Hydride | NaH | Base | |
| 3. Amide Coupling | (3-acetyl-1H-indol-1-yl)acetic acid | C₁₂H₁₁NO₃ | Carboxylic Acid Component |
| Beta-alanine | C₃H₇NO₂ | Amine Component |
Optimizing reaction conditions is critical for maximizing the yield and ensuring the high purity of the final product. Key parameters for each step of the proposed synthesis must be carefully controlled.
For the N-alkylation of 3-acetyl-1H-indole, the choice of base, solvent, and temperature is crucial. Strong bases like sodium hydride (NaH) in an anhydrous solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) can effectively deprotonate the indole nitrogen. The reaction temperature is typically kept low initially during the addition of the base and then may be raised to ensure the completion of the alkylation reaction. Stoichiometry must also be controlled to minimize side reactions.
For the final amide coupling step, several factors can be optimized. jpt.com The choice of coupling reagent is paramount. Modern peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), often used with additives like HOBt (Hydroxybenzotriazole), can significantly improve efficiency and reduce side reactions. creative-peptides.comacs.org The solvent, typically a non-protic polar solvent like DMF, must be anhydrous. The reaction is generally run at room temperature, and the addition of a non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is required to neutralize acids formed during the reaction and to deprotonate the amine component. Monitoring the reaction progress by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time.
Table 2: Optimization Parameters for Amide Coupling
| Parameter | Variable | Rationale |
|---|---|---|
| Coupling Reagent | HATU, HCTU, EDC/HOBt | Affects reaction rate, yield, and prevention of side reactions. creative-peptides.com |
| Solvent | DMF, Acetonitrile (B52724) | Must dissolve all reactants and be anhydrous. |
| Base | DIPEA, 2,6-Lutidine | Neutralizes acidic byproducts and activates the amine. acs.org |
| Temperature | 0°C to Room Temperature | Controls reaction rate and minimizes potential side reactions. |
| Stoichiometry | Molar ratios of acid, amine, and coupling agent | Affects conversion efficiency and minimizes unreacted starting materials. |
| Reaction Time | 1-24 hours | Determined by monitoring for reaction completion to maximize yield. |
Strategies for Structural Modification and Analog Generation of this compound
The indole ring is a highly reactive aromatic system amenable to various derivatization reactions, primarily through electrophilic aromatic substitution. semanticscholar.org With the N1 and C3 positions of the indole core in the target molecule being substituted, electrophilic attack is directed towards the benzene (B151609) portion of the bicyclic system (positions C4, C5, C6, and C7). ic.ac.ukquora.compearson.com
Halogenation: Introduction of halogen atoms (Cl, Br, I) can be achieved using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine in the presence of an oxidizing agent.
Nitration: Nitration can be performed under mild conditions to introduce a nitro group onto the benzene ring, which can be further reduced to an amino group, providing a handle for further functionalization.
Sulfonation: Treatment with a sulfur trioxide-pyridine complex can introduce a sulfonic acid group. quimicaorganica.org
Friedel-Crafts Acylation/Alkylation: These reactions can introduce new carbon-carbon bonds at the electron-rich positions of the benzene ring, although they may require specific catalysts and conditions to be effective on the substituted indole system.
Additionally, the 3-acetyl group itself can be chemically modified. For instance, it can be reduced to an alcohol, converted to an oxime, or used as a handle for aldol (B89426) condensation reactions to extend the carbon chain. thepharmajournal.com
The beta-alanine portion of the molecule offers several sites for modification.
Carboxylic Acid Derivatization: The terminal carboxylic acid is a versatile functional group that can be converted into a variety of derivatives. Esterification with different alcohols can produce a range of esters. Amidation with primary or secondary amines can yield a library of amides. The carboxylic acid can also be reduced to a primary alcohol.
Backbone Modification: Analogs can be synthesized by starting with substituted beta-alanine precursors. For example, using a beta-alanine derivative with a substituent on the alpha or beta carbon would result in a final compound with altered steric and electronic properties.
While the parent molecule is achiral, stereochemistry can be introduced to create chiral analogs. This is typically achieved by using enantiomerically pure substituted beta-alanine derivatives in the final coupling step. For example, the use of (R)- or (S)-3-aminobutanoic acid would result in diastereomeric products with a chiral center in the beta-alanine portion.
Furthermore, the synthesis of conformationally restricted analogs can provide insights into the bioactive conformation of the molecule. This can be achieved by:
Incorporation of Cyclic Structures: Using cyclic beta-amino acids, such as cyclopropane (B1198618) or cyclobutane (B1203170) derivatives, in the synthesis can lock the backbone into a more rigid conformation. nih.gov
Introduction of Bulky Substituents: Placing sterically demanding groups on the indole or beta-alanine moieties can restrict free rotation around single bonds, leading to a more defined three-dimensional structure. rsc.org
These strategies for derivatization and analog generation provide a powerful toolkit for exploring the structure-activity relationships of this class of compounds.
Molecular Interactions and Mechanistic Elucidation of N 3 Acetyl 1h Indol 1 Yl Acetyl Beta Alanine
Investigation of Molecular Recognition Mechanisms of N-[(3-acetyl-1H-indol-1-yl)acetyl]-beta-alanine
Target Identification Strategies for this compound in Biochemical Systems
No studies have been published that identify the specific biological targets of this compound. While indole (B1671886) derivatives, as a class of compounds, are known to interact with a wide array of biological targets such as enzymes and receptors, the specific molecular partners for this particular compound remain uncharacterized.
Biochemical Assays for Receptor Binding and Enzyme Modulation by this compound
There is no publicly available data from biochemical assays detailing the receptor binding profile or enzyme modulation activity of this compound. Research on other indole-containing molecules often employs techniques like radioligand binding assays, fluorescence polarization, and various enzymatic activity assays to determine their biological activity. However, the application of these methods to this compound has not been reported.
Cellular and Subcellular Localization Studies of this compound
Mechanisms of Cellular Uptake and Efflux for this compound
The processes by which this compound enters and exits cells are currently unknown. General studies on indole derivatives suggest that their cellular uptake can be mediated by various mechanisms, including passive diffusion and transporter-mediated uptake. However, specific transporters or pathways involved in the cellular transport of this compound have not been identified.
Intracellular Distribution and Compartmentalization of this compound
Information regarding the localization of this compound within different cellular compartments is not available. Techniques such as fluorescence microscopy using tagged derivatives or subcellular fractionation followed by analytical detection would be necessary to determine its distribution within the cell, but such studies have not been documented.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 3 Acetyl 1h Indol 1 Yl Acetyl Beta Alanine and Its Analogs
Systematic Evaluation of Structural Modifications on Biological Activity Profiles
The biological activity of indole-based compounds is highly dependent on the nature and position of substituents on the indole (B1671886) ring. For a hypothetical series of analogs of N-[(3-acetyl-1H-indol-1-yl)acetyl]-beta-alanine, a systematic evaluation would involve modifying its core components: the 3-acetylindole (B1664109) nucleus and the N-acetyl-beta-alanine side chain.
The 3-acetyl group is a known precursor for the synthesis of various bioactive indole alkaloids, including those with anticancer, antiviral, antimicrobial, and anti-inflammatory properties. nih.gov Modifications at this position, for instance, by creating chalcone (B49325) derivatives through reaction with aromatic aldehydes, have been shown to yield compounds with significant anti-inflammatory and antimicrobial activities. thepharmajournal.comthepharmajournal.com The electronic properties of the substituents on the aromatic aldehyde play a crucial role in modulating the biological response. For example, the presence of electron-withdrawing groups like fluoro at the meta or para position of a phenyl ring attached to the 3-acetylindole core has been associated with enhanced anti-inflammatory activity. thepharmajournal.com
Substitution at the N-1 position of the indole ring is another critical determinant of biological activity. In various indole derivatives, N-substitution has been shown to significantly influence their inhibitory potential against enzymes like tyrosinase. nih.gov For the target compound, modifications could involve altering the length and functionality of the acetyl-beta-alanine linker. This could include replacing the beta-alanine (B559535) with other amino acids, altering the acetyl group, or changing the linker length. Each modification would likely impact the compound's polarity, steric profile, and ability to interact with biological targets.
An illustrative data table, based on general findings for 3-acetylindole derivatives, could be conceptualized as follows to guide future SAR studies:
| Compound ID | Indole N-1 Substituent | 3-Position Modification | Observed Biological Activity (Hypothetical IC50 in µM) |
| Parent | -CH2-CO-β-Ala | -COCH3 | Baseline |
| Analog 1a | -CH2-CO-Gly | -COCH3 | Varies |
| Analog 1b | -CH2-CO-Phe | -COCH3 | Varies |
| Analog 2a | -CH2-CO-β-Ala | -CO-CH2-Ph | Varies |
| Analog 2b | -CH2-CO-β-Ala | -CO-CH2-(p-F-Ph) | Potentially Increased |
| Analog 3 | -H | -COCH3 | Varies |
This table is for illustrative purposes only and does not represent actual experimental data for this compound or its analogs.
Computational Approaches for SAR Analysis of this compound Derivatives
Computational methods are invaluable for elucidating the SAR of novel compounds. For derivatives of this compound, Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking would be primary computational tools.
QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For indole derivatives, QSAR models have been successfully developed to predict inhibitory activity against various enzymes. ijpsi.org These models often use quantum chemical descriptors such as the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, and dipole moment, as well as physicochemical properties like logP. ijpsi.org A QSAR model for analogs of the target compound could reveal that electronic and topologic factors are key for a specific biological activity. ijpsi.org
Molecular docking is another powerful computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method could be used to study the interactions of this compound derivatives with a hypothetical biological target. For instance, in studies of indole derivatives as tyrosinase inhibitors, molecular docking has been used to visualize binding interactions and understand the role of specific structural features in enzyme inhibition. nih.gov Such an analysis for our target compound's analogs would help in rationalizing observed SAR data and in designing new derivatives with improved potency.
Chemometric and Machine Learning Applications in Predicting Activity of this compound Analogs
Chemometrics and machine learning are increasingly being applied in drug discovery to build predictive models for the biological activity of chemical compounds. manipal.edu For a series of this compound analogs, these techniques could be employed to develop robust predictive models.
Various machine learning algorithms, such as Multiple Linear Regression (MLR), Support Vector Machines (SVM), and Artificial Neural Networks (ANN), have been used to create QSAR models for indole derivatives. ijpsi.orgnih.gov For example, a study on the anticancer activity of indole derivatives utilized a GP-Tree feature selection algorithm to identify relevant descriptors for predicting LogIC50 values. nih.gov The resulting models, optimized with algorithms like the Ant Lion Optimizer (ALO), demonstrated high predictive accuracy. nih.gov
A machine learning approach to predict the activity of this compound analogs would involve several steps:
Data Collection: A dataset of analogs with their experimentally determined biological activities would be required.
Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, constitutional) would be calculated for each analog.
Feature Selection: Advanced algorithms would be used to select the most relevant descriptors that correlate with the biological activity.
Model Building and Validation: Various machine learning models would be trained on the dataset and their predictive performance would be rigorously validated.
Recent advancements also include the development of machine learning models that can understand human language, which could potentially be used to predict activities based on textual information from biochemical databases. arxiv.orgarxiv.org
An illustrative table showcasing the potential application of different machine learning models in predicting the activity of indole derivatives is presented below:
| Machine Learning Model | Performance Metric (e.g., R²) | Key Findings/Advantages |
| Multiple Linear Regression (MLR) | 0.85 - 0.95 | Provides easily interpretable linear models. ijpsi.orgeurjchem.com |
| Artificial Neural Networks (ANN) | > 0.95 | Capable of modeling complex non-linear relationships. ijpsi.org |
| Support Vector Machines (SVM) | High | Effective in high-dimensional spaces. |
| Random Forest (RF) | High | Robust to overfitting and provides feature importance. francis-press.com |
| AdaBoost (ADB) | > 0.98 | Can significantly boost the performance of other learning algorithms. nih.gov |
This table is based on reported performance for various indole derivatives and is for illustrative purposes.
Theoretical and Computational Investigations of N 3 Acetyl 1h Indol 1 Yl Acetyl Beta Alanine
Quantum Chemical Calculations and Electronic Structure Analysis of N-[(3-acetyl-1H-indol-1-yl)acetyl]-beta-alanine
No published studies detailing the quantum chemical calculations or electronic structure analysis of this compound were identified. Such studies would typically involve methods like Density Functional Theory (DFT) or Hartree-Fock (HF) calculations to determine properties such as molecular orbital energies (HOMO, LUMO), electrostatic potential maps, and charge distribution. This information is crucial for understanding the molecule's reactivity and potential interaction mechanisms.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions of this compound
There is currently no available research on the molecular dynamics simulations of this compound. Conformational analysis through molecular dynamics is essential to explore the molecule's flexibility and preferred shapes in different environments. Furthermore, simulations of its interaction with potential biological targets would be necessary to elucidate binding modes and affinities, which are key aspects of rational drug design.
De Novo Design and Virtual Screening Methodologies for this compound Scaffolds
A search for the use of the this compound scaffold in de novo design or virtual screening campaigns did not yield any specific results. While structurally related indole (B1671886) derivatives have been explored as scaffolds for various therapeutic targets, including as β-secretase (BACE1) inhibitors, no such studies have been reported for this particular chemical entity. nih.govresearchgate.net Methodologies like scaffold morphing and structure-based drug design are often employed to develop novel analogs with improved therapeutic potential. nih.gov
Analytical Methodologies for Research Scale Characterization and Quantification of N 3 Acetyl 1h Indol 1 Yl Acetyl Beta Alanine
Chromatographic Techniques for Separation and Purity Assessment of N-[(3-acetyl-1H-indol-1-yl)acetyl]-beta-alanine in Research Samples
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the separation and purity assessment of this compound from synthesis reaction mixtures and biological matrices. Reversed-phase HPLC (RP-HPLC) is a commonly employed technique for compounds with moderate polarity, such as indole (B1671886) derivatives. researchgate.netnih.gov
The selection of a suitable stationary phase, mobile phase composition, and detector is critical for achieving optimal separation and sensitivity. A C18 column is often the stationary phase of choice for the separation of indolic compounds due to its hydrophobic nature, which allows for effective retention and separation based on polarity. researchgate.netresearchgate.net The mobile phase typically consists of a mixture of an aqueous component, often with a pH modifier like formic or acetic acid to control the ionization state of the analyte, and an organic modifier such as acetonitrile (B52724) or methanol. nih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to resolve complex mixtures and to elute compounds with a wide range of polarities. nih.gov
Purity assessment is typically performed using a UV detector, as the indole ring system of this compound exhibits strong chromogenic properties, with a characteristic absorbance maximum around 280 nm. researchgate.net The peak area of the analyte in the chromatogram is proportional to its concentration, allowing for quantitative analysis when calibrated against a standard of known concentration. The purity is determined by the relative area of the main peak compared to any impurity peaks.
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Initial: 20% B, linear to 80% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
Mass Spectrometry Approaches for Metabolite Identification and Trace Analysis of this compound
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the sensitive and selective quantification of this compound, as well as for the identification of its potential metabolites. nih.govmdpi.com Electrospray ionization (ESI) is a commonly used soft ionization technique for polar molecules like this compound, which can generate protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. researchgate.net
For quantitative analysis, tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode offers high selectivity and sensitivity. nih.gov In this approach, the precursor ion corresponding to the analyte is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This specificity allows for accurate quantification even in complex biological matrices. nih.gov
High-resolution mass spectrometry (HRMS), using instruments such as quadrupole time-of-flight (Q-TOF) or Orbitrap mass analyzers, can provide accurate mass measurements, which aids in confirming the elemental composition of the parent compound and its metabolites. nih.gov The fragmentation pattern observed in the MS/MS spectrum provides valuable structural information. For this compound, characteristic fragmentation would likely involve the cleavage of the amide bond, loss of the acetyl groups, and fragmentation of the indole ring.
| Parameter | Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | [M+H]⁺ |
| Product Ion (m/z) for MRM | Fragment corresponding to the 3-acetyl-1H-indol-1-ylacetyl moiety |
| Collision Energy | Optimized for maximal product ion intensity |
| LC Column | C18 (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) |
| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile |
Biological Activities and Potential Applications of N 3 Acetyl 1h Indol 1 Yl Acetyl Beta Alanine in Preclinical Research Models
Exploratory Research on Broader Biological Impacts in Non-Clinical Models
Without primary research or review articles on N-[(3-acetyl-1H-indol-1-yl)acetyl]-beta-alanine, it is impossible to provide scientifically accurate information or construct the requested data tables. Further research would be required to be published on this specific compound before a detailed scientific article on its biological activities could be composed.
Future Directions and Emerging Research Avenues for N 3 Acetyl 1h Indol 1 Yl Acetyl Beta Alanine
Integration of Omics Technologies in Understanding the Biological Profile of N-[(3-acetyl-1H-indol-1-yl)acetyl]-beta-alanine
To elucidate the biological impact of this compound, a comprehensive approach utilizing various omics technologies is a promising future direction. These technologies can provide an unbiased, system-wide view of the molecular changes induced by the compound in biological systems. frontiersin.orgfrontiersin.orgresearchgate.net
Genomics and Transcriptomics: These approaches could be employed to understand how this compound may influence gene expression. For instance, treating specific cell lines with the compound followed by RNA-sequencing could reveal up- or down-regulation of genes and pathways, offering clues to its mechanism of action.
Proteomics: Label-free quantitative proteomics could identify alterations in the proteome of cells or tissues upon exposure to the compound. frontiersin.orgnih.gov This could reveal protein targets and signaling pathways that are modulated by this compound. Research on other indole (B1671886) derivatives has successfully used proteomics to identify global responses and degradation pathways. frontiersin.orgnih.gov
Metabolomics: As beta-alanine (B559535) is a key component of the molecule, metabolomics would be crucial to understand its metabolic fate and impact on cellular metabolism. Untargeted metabolomics could identify novel metabolites of this compound and reveal perturbations in endogenous metabolic pathways, such as beta-alanine metabolism or amino acid metabolism. smpdb.caresearchgate.net
An integrated multi-omics approach, combining data from genomics, transcriptomics, proteomics, and metabolomics, would provide a holistic understanding of the biological profile of this compound. frontiersin.org
| Omics Technology | Potential Research Application | Expected Outcomes |
|---|---|---|
| Genomics | Identifying genetic predispositions for sensitivity to the compound. | Discovery of gene variants associated with compound response. |
| Transcriptomics | Analyzing changes in gene expression in response to the compound. | Identification of modulated signaling pathways and gene networks. |
| Proteomics | Quantifying changes in protein abundance and post-translational modifications. | Discovery of direct protein targets and affected cellular machinery. |
| Metabolomics | Tracking the metabolic fate of the compound and its effect on cellular metabolism. | Identification of metabolic byproducts and perturbed metabolic pathways. |
Exploration of Novel Therapeutic and Biotechnological Applications in Research Contexts
The structural motifs of this compound suggest several avenues for exploring its therapeutic and biotechnological potential in research settings.
Therapeutic Research Avenues:
Anticancer Research: Indole derivatives are a significant class of compounds in oncology research, with some acting as tubulin polymerization inhibitors, protein kinase inhibitors, and modulators of apoptosis. mdpi.commdpi.com Future research could involve screening this compound for its antiproliferative activity against various cancer cell lines. mdpi.com
Antimicrobial Research: The indole nucleus is a common scaffold in the development of new antimicrobial agents. nih.gov The compound could be tested for its efficacy against a panel of pathogenic bacteria and fungi, including drug-resistant strains.
Anti-inflammatory Research: Some indole derivatives, like indomethacin, are known for their anti-inflammatory properties. mdpi.com this compound could be investigated in cellular and animal models of inflammation to determine if it modulates key inflammatory pathways. mdpi.com
Neurodegenerative Disease Research: Indole derivatives have been explored for their potential in treating neurodegenerative diseases. nih.gov Given that beta-alanine has roles in the central nervous system, this compound could be a candidate for investigation in models of neurological disorders. researchgate.nethmdb.ca
Biotechnological Research Avenues:
Enzyme-Catalyzed Production: Research into the biotechnological production of beta-alanine is growing. nih.gov Future studies could explore the enzymatic or whole-cell catalysis for the synthesis of this compound as a more sustainable alternative to chemical synthesis. nih.gov
Biocontrol Agents: Indole compounds have been investigated as potential biocontrol agents in agriculture. nih.gov Research could explore the nematicidal or antifungal properties of this compound for crop protection.
Functionalization of Materials: The functionalization of indole derivatives is a key area of research in materials science. researchgate.netresearchgate.net The unique structure of this compound could be explored for its potential in creating novel functional materials.
| Indole Derivative Class | Therapeutic Area | Mechanism of Action (Example) | Reference |
|---|---|---|---|
| Indole-Acrylamide Derivatives | Anticancer | Tubulin polymerization inhibition | mdpi.com |
| Pyrazolinyl-Indole Derivatives | Anticancer | EGFR inhibition | mdpi.com |
| Azine Derivatives with Indole Moieties | Anticancer | Activity against HCT-116, HepG2, and MCF-7 cell lines | mdpi.com |
| Indole-Based Glyoxylamides | Antimicrobial | Activity against Staphylococcus aureus and Candida albicans | nih.gov |
| Indole Derivatives with Catechol Moiety | Neuroprotection | Antioxidant and GluN2B/NMDA receptor affinity | nih.gov |
Advancements in Computational Prediction of Activity and Selectivity for Related Indole Derivatives
Computational methods are indispensable in modern drug discovery and chemical research for predicting the properties of novel molecules, thus guiding synthesis and experimental testing.
Quantitative Structure-Activity Relationship (QSAR) Studies: 2D and 3D-QSAR models could be developed for a series of analogs of this compound to correlate their structural features with their biological activities. nih.govnih.gov This would enable the prediction of the activity of new, unsynthesized derivatives and guide the design of more potent compounds. tandfonline.com
Molecular Docking: If a biological target for this compound is identified, molecular docking studies could be used to predict its binding mode and affinity. thesciencein.orgresearchgate.net This would provide insights into the molecular interactions crucial for its activity and help in the rational design of derivatives with improved selectivity. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the compound when bound to its target protein, providing a more detailed understanding of the stability of the complex and the key interactions over time. mdpi.com
ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its derivatives. This would be crucial for the early-stage assessment of their drug-likeness and potential liabilities.
By leveraging these computational approaches, research into this compound and related indole derivatives can be accelerated, with a more focused and efficient path from design to potential application. rsc.org
| Computational Method | Objective | Potential Insights for this compound |
|---|---|---|
| QSAR | Correlate chemical structure with biological activity. | Predicting the activity of novel analogs and identifying key structural features for potency. |
| Molecular Docking | Predict the binding orientation and affinity of a ligand to a target protein. | Understanding the binding mode to a potential biological target. |
| Molecular Dynamics | Simulate the movement of atoms and molecules over time. | Assessing the stability of the ligand-protein complex and dynamic interactions. |
| ADMET Prediction | Predict pharmacokinetic and toxicity properties. | Early assessment of drug-likeness and potential safety issues. |
Q & A
Q. What are the established synthetic routes for N-[(3-acetyl-1H-indol-1-yl)acetyl]-beta-alanine, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves coupling beta-alanine with indole derivatives. A common approach is:
Activation of the indole moiety : Introduce acetyl groups via acetylation under anhydrous conditions using acetic anhydride and catalytic sulfuric acid.
Conjugation with beta-alanine : Use carbodiimide crosslinkers (e.g., EDC/NHS) to facilitate amide bond formation between the acetylated indole and beta-alanine. Optimize pH (6.5–7.5) to enhance coupling efficiency .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) to isolate the product. Yields >70% are achievable with stoichiometric control of reagents and inert atmospheres .
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its identity?
Methodological Answer: Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify indole protons (δ 7.0–8.5 ppm) and beta-alanine methylene groups (δ 2.5–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm error .
- Infrared Spectroscopy (IR) : Identify amide C=O stretches (~1650 cm) and N-H bends (~1550 cm) .
Q. What preliminary biological assays are recommended to screen for its pharmacological activity?
Methodological Answer:
- Enzyme Inhibition Assays : Test against tyrosine kinase or acetylcholinesterase using fluorometric/colorimetric substrates (e.g., pNPP for phosphatases). IC values <10 µM suggest therapeutic potential .
- Cell Viability Assays : Use MTT or resazurin in cancer cell lines (e.g., HepG2, MCF-7) to assess cytotoxicity. Compare with positive controls (e.g., doxorubicin) .
Advanced Research Questions
Q. How can researchers investigate the compound’s mechanism of action in modulating biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., tyrosine kinase). Prioritize binding poses with hydrogen bonds to the indole NH or acetyl groups .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (k/k) to immobilized targets. A K <1 µM indicates high affinity .
- Metabolic Profiling : Track β-alanine metabolism in hepatocytes via LC-MS to identify downstream metabolites (e.g., carnosine) .
Q. What strategies are effective for resolving contradictions in reported biological activity data?
Methodological Answer:
- Dose-Response Validation : Replicate assays across multiple labs using standardized protocols (e.g., CLSI guidelines).
- Off-Target Screening : Use kinome-wide profiling (e.g., KinomeScan) to identify unintended interactions .
- Structural Analog Comparison : Test derivatives (e.g., pyrazole or tetrazole variants) to isolate structure-activity relationships (SAR) .
Q. How can the compound’s stability and solubility be optimized for in vivo studies?
Methodological Answer:
- Salt Formation : Prepare hydrochloride or sodium salts to enhance aqueous solubility (>5 mg/mL at pH 7.4) .
- Liposomal Encapsulation : Use phosphatidylcholine/cholesterol liposomes for improved plasma stability. Characterize via dynamic light scattering (DLS; PDI <0.2) .
- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks and monitor degradation via HPLC-UV .
Q. What computational and experimental approaches are used to design derivatives with enhanced activity?
Methodological Answer:
- QSAR Modeling : Train models on IC data from analogs (e.g., tetrazole or benzothiazole derivatives) to predict substituent effects .
- Fragment-Based Drug Design : Screen indole-acetyl fragments against target libraries to identify synergistic modifications .
- Click Chemistry : Introduce triazole moieties via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to improve binding entropy .
Q. How can researchers address discrepancies in metabolic pathway predictions for this compound?
Methodological Answer:
- Isotope Tracing : Use C-labeled β-alanine to track incorporation into carnosine via LC-MS/MS .
- CYP450 Inhibition Assays : Incubate with human liver microsomes and NADPH; monitor metabolite formation (e.g., hydroxylated indole) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
